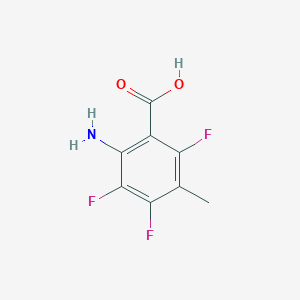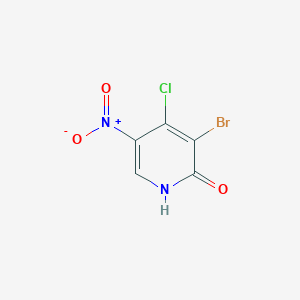
2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridinone ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The pyridinone ring can be oxidized to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone would depend on its specific application. Generally, it could interact with biological molecules through its functional groups, affecting molecular targets and pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyridine
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyrimidinone
Uniqueness
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
850180-81-3 |
|---|---|
Molekularformel |
C5H2BrClN2O3 |
Molekulargewicht |
253.44 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-4(7)2(9(11)12)1-8-5(3)10/h1H,(H,8,10) |
InChI-Schlüssel |
OSXUCEKFUVEIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=O)N1)Br)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


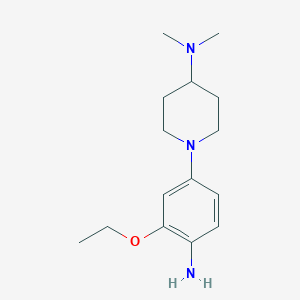
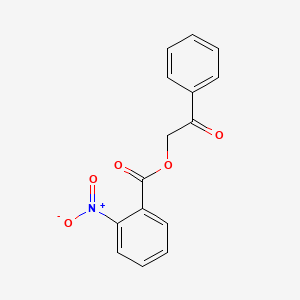
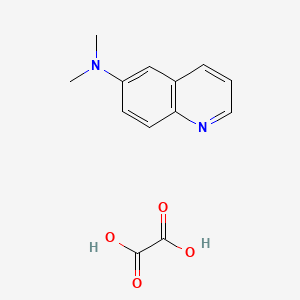
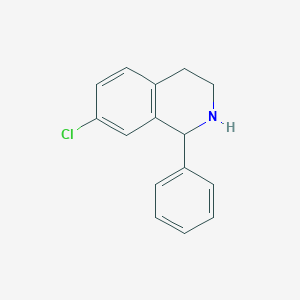

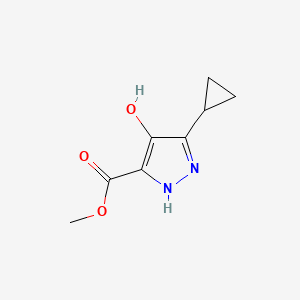
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
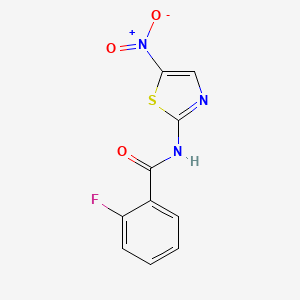
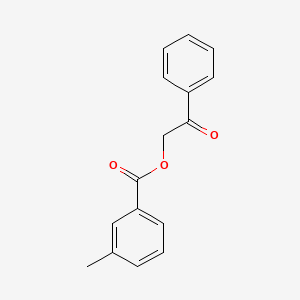
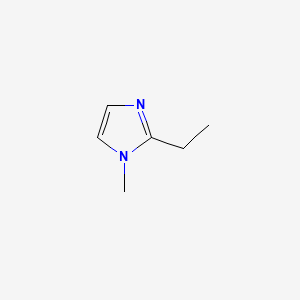

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

